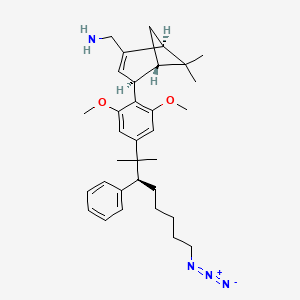

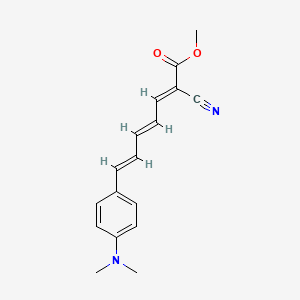

Methyl (2E,4E,6E)-2-cyano-7-(4-(dimethylamino)phenyl)hepta-2,4,6-trienoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MCAAD-3 is a near-infrared probe used for imaging amyloid plaques, particularly in the context of Alzheimer’s disease. It is a synthetic compound with a molecular weight of 282.34 g/mol and a molecular formula of C17H18N2O2 . MCAAD-3 is an analog of DANIR 2c, designed to have an extended emission wavelength and reduced binding affinity to amyloid beta aggregates compared to DANIR 2c .

Métodos De Preparación

MCAAD-3 is synthesized through a series of chemical reactions involving electron donor-acceptor architecture. The exact reaction conditions and industrial production methods are proprietary and not publicly disclosed, but it is known that the compound is synthesized in a solid form and has a purity of over 99% .

Análisis De Reacciones Químicas

MCAAD-3 undergoes various chemical reactions, primarily involving its interaction with amyloid beta aggregates. The compound exhibits a significant increase in fluorescence intensity and shifts in its emission spectra upon binding to beta sheets . Common reagents used in these reactions include solvents like dimethyl sulfoxide (DMSO), which helps in dissolving the compound to the desired concentration . The major product formed from these reactions is a fluorescent complex that can be used for imaging purposes .

Aplicaciones Científicas De Investigación

MCAAD-3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a probe for studying the properties of amyloid beta aggregates . In biology and medicine, MCAAD-3 is employed in imaging studies to detect amyloid plaques in the brains of transgenic mice, making it a valuable tool for Alzheimer’s disease research . The compound’s ability to penetrate the blood-brain barrier and label amyloid plaques in vivo makes it a promising candidate for diagnostic imaging . Additionally, MCAAD-3’s near-infrared properties are utilized in various industrial applications, including the development of imaging technologies .

Mecanismo De Acción

The mechanism of action of MCAAD-3 involves its binding to amyloid beta aggregates, which are rich in beta sheets. Upon binding, MCAAD-3 undergoes a conformational change that results in an increase in fluorescence intensity and a shift in its emission spectra . This allows for the sensitive detection of amyloid plaques in biological samples. The compound’s ability to penetrate the blood-brain barrier further enhances its effectiveness as an imaging probe .

Comparación Con Compuestos Similares

MCAAD-3 is compared with other near-infrared probes like DANIR 2c. While both compounds are used for imaging amyloid plaques, MCAAD-3 has an extended emission wavelength and reduced binding affinity to amyloid beta aggregates compared to DANIR 2c . This makes MCAAD-3 more suitable for certain imaging applications where reduced binding affinity is advantageous . Other similar compounds include BSB, which is also used for imaging amyloid plaques but has different spectral properties .

Propiedades

Fórmula molecular |

C17H18N2O2 |

|---|---|

Peso molecular |

282.34 g/mol |

Nombre IUPAC |

methyl (2E,4E,6E)-2-cyano-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trienoate |

InChI |

InChI=1S/C17H18N2O2/c1-19(2)16-11-9-14(10-12-16)7-5-4-6-8-15(13-18)17(20)21-3/h4-12H,1-3H3/b6-4+,7-5+,15-8+ |

Clave InChI |

VUICGFIMDGFKFH-FDCSDAKWSA-N |

SMILES isomérico |

CN(C)C1=CC=C(C=C1)/C=C/C=C/C=C(\C#N)/C(=O)OC |

SMILES canónico |

CN(C)C1=CC=C(C=C1)C=CC=CC=C(C#N)C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-methylbenzamide](/img/structure/B12373979.png)

![(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione](/img/structure/B12374005.png)

![tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12374028.png)

![1-(4-anilinophenoxy)-3-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol](/img/structure/B12374043.png)